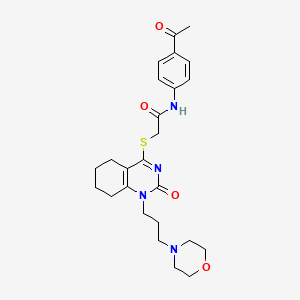

N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O4S/c1-18(30)19-7-9-20(10-8-19)26-23(31)17-34-24-21-5-2-3-6-22(21)29(25(32)27-24)12-4-11-28-13-15-33-16-14-28/h7-10H,2-6,11-17H2,1H3,(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOZVEXGMGJLFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. This compound belongs to the class of thioacetamides and exhibits a unique structural composition that may contribute to its biological activity. Understanding its biological properties is essential for evaluating its potential as a pharmaceutical agent.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 470.6 g/mol

- CAS Number : 898444-96-7

The compound features an acetylphenyl group linked through a thioether bond to a morpholinopropyl derivative. This design may facilitate interactions with biological targets such as enzymes or receptors.

While the precise mechanism of action for N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide remains to be fully elucidated, it is hypothesized that the compound interacts with specific biological targets. Compounds with similar structural motifs have demonstrated significant activity against various pathogens and may influence cellular signaling pathways involved in disease processes .

Antiproliferative Effects

Recent studies have indicated that related compounds exhibit antiproliferative effects on cancer cell lines. For instance, derivatives with similar structural characteristics have shown effectiveness against human liver cancer (HepG-2) and breast cancer (MCF-7) cells. The following table summarizes the antiproliferative activity observed in related studies:

These findings suggest that N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide may possess similar antiproliferative properties.

Enzymatic Inhibition

The compound's potential to inhibit specific enzymes has been suggested based on its structural features. Thioacetamides are known to participate in various biochemical reactions that could lead to enzyme inhibition. Further research is needed to identify specific enzymes affected by this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide:

- Anticancer Activity : A comparative study on chalcone imide derivatives revealed that compounds with similar structures exhibited strong antiproliferative effects against cancer cell lines . This highlights the potential of thioacetamides in cancer therapy.

- Antimicrobial Properties : Compounds containing thioether linkages have been noted for their antimicrobial activities against various pathogens . This suggests that N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide may also possess antimicrobial properties.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activity against various pathogens. The mechanism of action for N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is believed to involve interactions with specific biological targets such as enzymes or receptors relevant to therapeutic effects. Studies suggest that it may influence cellular signaling pathways involved in disease processes .

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry are extensive:

- Antimicrobial Activity : Preliminary studies have shown that similar thioacetamides possess antimicrobial properties against bacteria and fungi. This suggests that N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide could be developed as an antimicrobial agent .

- Antioxidant Potential : The compound may also exhibit antioxidant properties. Research on related thio-substituted compounds has demonstrated their ability to scavenge free radicals and protect cells from oxidative stress .

- Pharmacological Research : Given its structural complexity and potential interactions with biological targets, this compound is a candidate for further pharmacological studies aimed at developing new therapeutic agents for various diseases.

Case Studies and Research Findings

While specific case studies directly involving N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide may be limited due to its recent identification in the literature, research on structurally similar compounds provides valuable insights:

Comparison with Similar Compounds

Core Scaffold Variations

- Hexahydroquinazolinone vs. Oxomorpholinone: The target compound’s hexahydroquinazolinone core offers greater rigidity compared to the oxomorpholinone in , which may influence binding specificity.

- Thienopyrimidine vs.

Substituent Effects

- Morpholinopropyl vs. Isopropylphenyl: The morpholinopropyl group in the target compound enhances polarity compared to the lipophilic 4-isopropylphenyl in , suggesting improved aqueous solubility.

- Acetylphenyl vs. Trifluoromethylphenyl : The 4-acetylphenyl group may engage in hydrogen bonding, whereas the trifluoromethyl group in contributes to electronegativity and steric bulk.

Physicochemical Properties

- Solubility: The morpholinopropyl group likely improves solubility relative to analogs with aryl or alkyl substituents .

- Stability : Thioacetamide linkages may confer resistance to hydrolysis compared to oxygen-based analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide?

- Methodology :

- Stepwise functionalization : Begin with the quinazolinone core synthesis, followed by introducing the morpholinopropyl group via nucleophilic substitution. The thioacetamide linkage can be formed using thioglycolic acid derivatives under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .

- Purification : Use gradient elution in silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization (e.g., ethyl acetate) to achieve >95% purity .

- Key Parameters :

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Quinazolinone formation | Acetyl chloride, Na₂CO₃, CH₂Cl₂ | 58–72 |

| Thioether linkage | Thioglycolic acid, DCC, DMAP | 65–80 |

Q. How to characterize this compound using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Identify acetylphenyl protons (δ ~2.14 ppm, singlet) and morpholine protons (δ ~3.31–3.55 ppm, multiplet). Quinazolinone carbonyls appear at δ ~168–170 ppm in ¹³C NMR .

- Mass Spectrometry : Use ESI/APCI(+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodology :

- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to quinazolinone inhibitors .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. How to ensure compound purity for reproducible biological assays?

- Methodology :

- HPLC : Utilize reverse-phase C18 columns (acetonitrile/water gradient) to confirm >95% purity.

- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. What are the critical reaction intermediates to monitor during synthesis?

- Key Intermediates :

- Quinazolinone-morpholine adduct : Confirm via IR (C=O stretch at ~1670 cm⁻¹).

- Thioacetamide precursor : Monitor using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assay systems?

- Methodology :

- Orthogonal assays : Compare results from enzymatic assays (e.g., fluorescence-based) with cell-based assays (e.g., luciferase reporters) to rule out false positives .

- Solubility checks : Use dynamic light scattering (DLS) to confirm compound aggregation does not skew results .

Q. What computational strategies predict binding modes with target proteins?

- Methodology :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonds with backbone residues (e.g., Asp831 in EGFR) .

- MD simulations : Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodology :

- Analog synthesis : Modify the morpholinopropyl chain length (e.g., 3- vs. 2-carbon linkers) or replace the acetylphenyl group with fluorophenyl derivatives .

- Bioactivity clustering : Use PCA analysis to correlate substituent hydrophobicity with IC₅₀ values .

Q. What experimental designs optimize reaction yields while minimizing side products?

- Methodology :

- Design of Experiments (DoE) : Apply Box-Behnken models to vary temperature, catalyst loading, and solvent polarity. For example:

| Factor | Range |

|---|---|

| Temperature | 60–100°C |

| Catalyst (AlCl₃) | 0.5–2.0 equiv |

| Solvent | DCM, THF, MeCN |

- Response surface analysis : Identify optimal conditions (e.g., 80°C, 1.5 equiv AlCl₃ in THF) for maximal yield .

Q. How to evaluate metabolic stability in preclinical models?

- Methodology :

- Microsomal assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Calculate t₁/₂ using first-order kinetics .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.